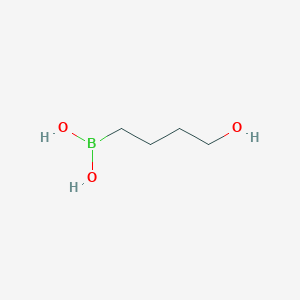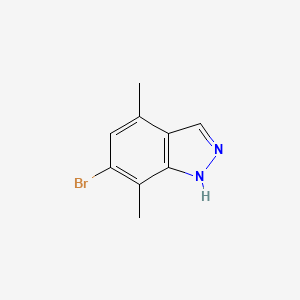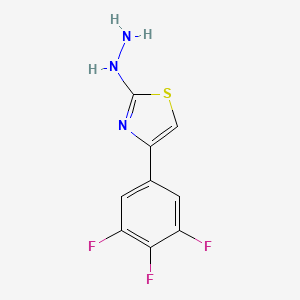![molecular formula C8H9BO3 B15052737 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL typically involves the formation of the oxaborole ring through a series of organic reactions. One common method includes the reaction of a boronic acid derivative with a suitable diol under acidic conditions to form the oxaborole ring. The hydroxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the oxaborole ring and subsequent functionalization steps.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the oxidation state of the boron atom or other functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用机制
The mechanism by which 4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL exerts its effects involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can modulate various cellular processes and reduce inflammation .
相似化合物的比较
Similar Compounds
Crisaborole: Another oxaborole compound used in the treatment of skin conditions.
Benzo[C][1,2,5]oxadiazoles: These compounds share a similar boron-containing heterocyclic structure and have been investigated for their anticancer potential.
Uniqueness
4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to its specific functional groups and the resulting chemical properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H9BO3 |
|---|---|
分子量 |
163.97 g/mol |
IUPAC 名称 |
(1-hydroxy-3H-2,1-benzoxaborol-4-yl)methanol |
InChI |
InChI=1S/C8H9BO3/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,10-11H,4-5H2 |
InChI 键 |
FSWLFBGABXHATC-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C(=CC=C2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


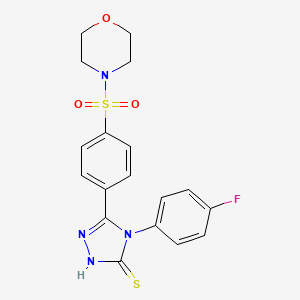
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
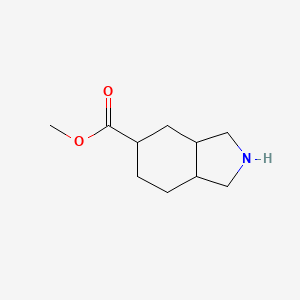
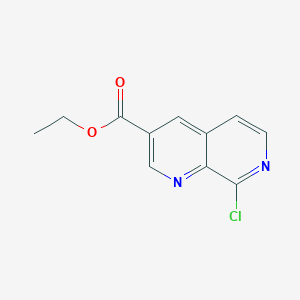


![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
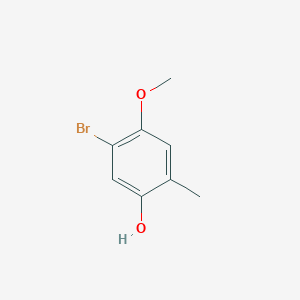
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
